molecular formula C20H42 B1614842 3-Methylnonadecane CAS No. 6418-45-7

3-Methylnonadecane

Cat. No.: B1614842
CAS No.: 6418-45-7
M. Wt: 282.5 g/mol
InChI Key: NYRRMADCQLTNBX-UHFFFAOYSA-N
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Description

3-Methylnonadecane is a branched alkane hydrocarbon with the molecular formula C20H42. It is a derivative of nonadecane, where a methyl group is attached to the third carbon atom in the chain. This compound is known for its presence in various natural sources and its applications in different scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Methylnonadecane can be synthesized through several methods, including:

    Alkylation of Nonadecane:

    Hydroformylation: This process involves the reaction of olefins with synthesis gas (a mixture of carbon monoxide and hydrogen) in the presence of a catalyst to form aldehydes, which can then be hydrogenated to form the desired alkane.

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical processes that ensure high yield and purity. These methods often utilize advanced catalytic systems and optimized reaction conditions to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

3-Methylnonadecane undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen to the compound, often resulting in the formation of alcohols, aldehydes, or carboxylic acids.

    Reduction: This process involves the removal of oxygen or the addition of hydrogen, leading to the formation of simpler hydrocarbons.

    Substitution: In this reaction, one or more hydrogen atoms in the compound are replaced by other atoms or groups, such as halogens.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide. These reactions typically occur under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are commonly used.

    Substitution: Halogenation reactions often use reagents like chlorine or bromine under controlled conditions.

Major Products Formed

    Oxidation: Alcohols, aldehydes, and carboxylic acids.

    Reduction: Simpler hydrocarbons.

    Substitution: Halogenated derivatives of this compound.

Scientific Research Applications

3-Methylnonadecane has several applications in scientific research, including:

    Chemistry: It is used as a reference compound in gas chromatography and mass spectrometry for the analysis of complex mixtures.

    Biology: The compound is studied for its role in the biosynthesis of natural products and its presence in various biological systems.

    Medicine: Research is ongoing to explore its potential therapeutic applications and its role in drug delivery systems.

    Industry: It is used in the formulation of lubricants, surfactants, and other industrial products.

Mechanism of Action

The mechanism of action of 3-Methylnonadecane involves its interaction with various molecular targets and pathways. As a hydrocarbon, it primarily affects the lipid bilayers of cell membranes, altering their fluidity and permeability. This can influence various cellular processes, including signal transduction and membrane transport.

Comparison with Similar Compounds

Similar Compounds

    Nonadecane: A straight-chain alkane with the formula C19H40.

    2-Methylnonadecane: A branched alkane with a methyl group attached to the second carbon atom.

    4-Methylnonadecane: A branched alkane with a methyl group attached to the fourth carbon atom.

Uniqueness

3-Methylnonadecane is unique due to its specific branching pattern, which influences its physical and chemical properties. This branching can affect its boiling point, melting point, and reactivity compared to its straight-chain and differently branched counterparts.

Properties

IUPAC Name

3-methylnonadecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H42/c1-4-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(3)5-2/h20H,4-19H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYRRMADCQLTNBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCC(C)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H42
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70982703
Record name 3-Methylnonadecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70982703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6418-45-7
Record name Nonadecane, 3-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006418457
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Methylnonadecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70982703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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